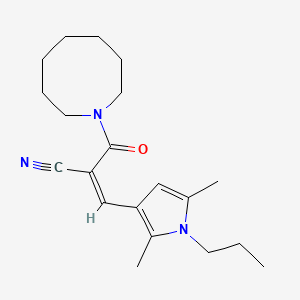
1-(1-Acetylpiperidin-3-yl)-2-bromoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Acetylpiperidin-3-yl)-2-bromoethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone typically involves the reaction of 1-acetylpiperidine with a brominating agent. One common method is the bromination of 1-acetylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
1-(1-Acetylpiperidin-3-yl)-2-bromoethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Substitution: Formation of 1-(1-Acetylpiperidin-3-yl)-2-azidoethanone or 1-(1-Acetylpiperidin-3-yl)-2-thiocyanatoethanone.
Reduction: Formation of 1-(1-Hydroxyethylpiperidin-3-yl)-2-bromoethanone.
Oxidation: Formation of this compound N-oxide.
科学的研究の応用
1-(1-Acetylpiperidin-3-yl)-2-bromoethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
類似化合物との比較
1-(1-Acetylpiperidin-3-yl)-2-bromoethanone can be compared with other piperidine derivatives such as:
1-(1-Acetylpiperidin-3-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(1-Acetylpiperidin-3-yl)-2-fluoroethanone: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
1-(1-Acetylpiperidin-3-yl)-2-iodoethanone: The presence of an iodine atom can enhance its electrophilicity and reactivity in substitution reactions.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
特性
IUPAC Name |
1-(1-acetylpiperidin-3-yl)-2-bromoethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-3-8(6-11)9(13)5-10/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHBXJHBYUUKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)





![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2831278.png)
![2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2831279.png)

![3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate](/img/structure/B2831282.png)
